N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide is an organic compound with the molecular formula C13H14N2O3
Mechanism of Action
Target of Action
The primary target of N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide, also known as Morpholinyl ChalconeIntegrin alpha-L , a protein involved in cell adhesion and cell-surface mediated signaling.
Mode of Action
The exact mode of action of Morpholinyl Chalcone is not well understood. It is hypothesized that the compound interacts with its target protein, potentially altering its function or signaling pathways.
Biochemical Pathways
Given its potential interaction with Integrin alpha-L, it may influence pathways related to cell adhesion and cell-surface mediated signaling
Pharmacokinetics
The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .
Result of Action
Given its potential interaction with Integrin alpha-L, it may influence cell adhesion and signaling, potentially affecting cellular function and communication
Preparation Methods
The synthesis of N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide involves several steps. One common method includes the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like triethylamine (TEA) at 40°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the industry for the production of various chemical products.
Comparison with Similar Compounds
N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide can be compared with other similar compounds such as cinnamic acid derivatives. These compounds share a similar structure but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
N-[4-(3-oxomorpholin-4-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-12(16)14-10-3-5-11(6-4-10)15-7-8-18-9-13(15)17/h2-6H,1,7-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPHPBWGVVXRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCOCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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